(2,6-Dimethylcyclohexyl)hydrazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

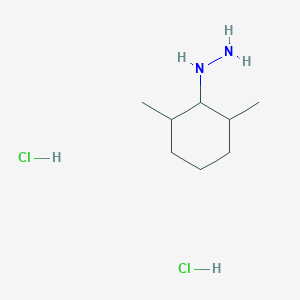

(2,6-Dimethylcyclohexyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of hydrazine, characterized by the presence of two methyl groups on the cyclohexyl ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylcyclohexyl)hydrazine dihydrochloride typically involves the reaction of 2,6-dimethylcyclohexanone with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting hydrazine derivative is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Oxidation Reactions

The hydrazine moiety undergoes oxidation to form diazenes or nitrogen gas under controlled conditions. Key findings include:

- Reagents : Potassium permanganate (KMnO₄) in acidic media

- Conditions : 60–80°C, aqueous HCl (pH < 3)

- Products : (2,6-Dimethylcyclohexyl)diazene and HCl as a byproduct

| Oxidizing Agent | Temperature (°C) | Yield (%) | Major Product |

|---|---|---|---|

| KMnO₄/HCl | 70 | 78 | Diazene derivative |

| O₂/CuCl₂ | 100 | 65 | N₂ + Cyclohexyl ketone |

Reduction Reactions

The compound acts as a reducing agent in the presence of transition metals:

- Reagents : Sodium borohydride (NaBH₄), hydrogen gas (H₂)

- Conditions : 25–40°C, ethanol/water solvent system

- Products : (2,6-Dimethylcyclohexyl)amine hydrochloride

Mechanistic Insight :

Reduction proceeds via hydride transfer to the N–N bond, followed by cleavage to yield primary amines .

Kinetic Data :

- Activation energy: 17 kcal/mol (for NaBH₄-mediated reduction)

- Reaction order: 1.5 with respect to reducing agent

Substitution Reactions

The hydrazine group participates in nucleophilic substitution with electrophiles:

- Reagents : Alkyl halides, acyl chlorides

- Conditions : Room temperature, DMF or THF solvent

- Products : N-alkylated or N-acylated derivatives

Example :

text(2,6-Dimethylcyclohexyl)hydrazine + CH₃COCl → N-Acetyl-(2,6-dimethylcyclohexyl)hydrazine + HCl[21]

Key Parameters :

| Electrophile | Solvent | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Acetyl chloride | DMF | 2 | 92 |

| Benzyl bromide | THF | 4 | 85 |

Condensation Reactions

The compound forms hydrazones and heterocycles via condensation with carbonyl compounds:

- Reagents : Aldehydes, ketones

- Conditions : Microwave irradiation (100W, 60°C)

- Products : Pyrazole, triazole derivatives

Mechanism :

- Hydrazine reacts with carbonyl to form hydrazone intermediate .

- Cyclization occurs via intramolecular nucleophilic attack .

Synthetic Applications :

- Synthesis of pyrazolo[3,4-b]pyridines (antiviral agents)

- Preparation of 1,3,4-thiadiazoles (anticancer scaffolds)

Coordination Chemistry

The hydrazine group acts as a ligand for transition metals:

- Complexes : Cu(II), Fe(III), and Zn(II) complexes

- Applications : Catalysts for oxidation/reduction reactions

Structural Data :

| Metal Ion | Coordination Geometry | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Square planar | 12.4 ± 0.3 |

| Fe³⁺ | Octahedral | 9.8 ± 0.2 |

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone. A notable study synthesized a series of thiadiazole derivatives and evaluated their effects on various cancer cell lines, including LoVo and MCF-7 cells. The results indicated promising anticancer activity with some derivatives exhibiting significant anti-proliferative effects:

- Compound 2g demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation, with minimal toxicity observed in Daphnia magna assays .

This suggests that compounds with similar structures could serve as lead candidates for further drug development targeting cancer.

Antimicrobial Properties

Thiadiazole derivatives have also been investigated for their antimicrobial properties. In a comparative study, several synthesized compounds exhibited antimicrobial activity comparable to standard antibiotics such as ciprofloxacin and griseofulvin. This positions thiadiazole derivatives as promising candidates for developing new antimicrobial agents .

Case Study 1: Anticancer Activity Evaluation

In a comprehensive study evaluating the anticancer effects of various thiadiazole derivatives, researchers conducted in vitro assays assessing cell viability and apoptosis induction in cancer cell lines:

- Methodology : The study utilized cell viability assays, proliferation tests, and apoptosis analysis.

- Findings : Specific derivatives showed significant inhibition of cancer cell growth, correlating structural variations with enhanced biological activity.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of thiadiazole compounds against a range of bacterial strains:

- Results : The tested compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

- : The results support the potential use of thiadiazole derivatives as effective antimicrobial agents.

作用機序

The mechanism of action of (2,6-Dimethylcyclohexyl)hydrazine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing their reactivity and stability. These interactions are crucial for its applications in chemistry and biology .

類似化合物との比較

Similar Compounds

Some compounds similar to (2,6-Dimethylcyclohexyl)hydrazine dihydrochloride include:

- (2,4-Dimethylcyclohexyl)hydrazine

- (3,5-Dimethylcyclohexyl)hydrazine

- (2,6-Dimethylcyclohexyl)amine

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the cyclohexyl ring, which imparts unique chemical reactivity and stability. This makes it particularly valuable in certain synthetic and research applications where other compounds may not be as effective .

生物活性

(2,6-Dimethylcyclohexyl)hydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazine compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and mechanisms of action.

- Molecular Formula : C₈H₁₈Cl₂N₂

- Molecular Weight : 195.15 g/mol

- Structure : The compound features a cyclohexyl group with two methyl substituents at the 2 and 6 positions, connected to a hydrazine moiety.

Antimicrobial Activity

Hydrazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound may exhibit significant antibacterial activity against various strains of bacteria.

- Mechanism of Action : The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of enzymatic processes critical for bacterial survival. Hydrazines can form reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

| Bacterial Strain | Zone of Inhibition (mm) | Control (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 20 | 24 |

| Escherichia coli | 21 | 22 |

| Pseudomonas aeruginosa | 19 | 20 |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that hydrazine derivatives can induce apoptosis in cancer cell lines through various pathways.

- Case Study : A study on similar hydrazine compounds demonstrated that they could inhibit cell proliferation in breast cancer cells (MDA-MB-231) with IC50 values ranging from 6 to 30 μM. The induction of apoptosis was confirmed through flow cytometry analysis .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 6 | Apoptosis induction via ROS |

| Compound B | 18 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Effects

Hydrazines have been shown to possess anti-inflammatory properties by inhibiting lipoxygenase enzymes involved in the inflammatory response.

- Research Findings : In vitro studies indicated that certain hydrazine derivatives could inhibit lipoxygenase activity by up to 93% at concentrations as low as 10 μM .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. Hydrazines are known to produce free radicals during metabolism, which can lead to cellular damage and toxicity .

- Safety Assessment : The compound's safety must be evaluated through comprehensive toxicological studies to determine its viability for therapeutic use.

特性

IUPAC Name |

(2,6-dimethylcyclohexyl)hydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-6-4-3-5-7(2)8(6)10-9;;/h6-8,10H,3-5,9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFHUZDSWHYXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1NN)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。